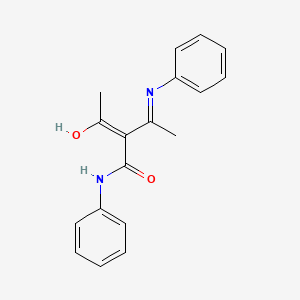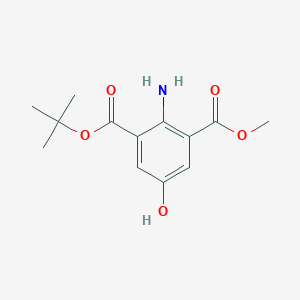
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with an amino group, a hydroxyl group, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2-amino-5-hydroxybenzene-1,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-5-oxo-benzene-1,3-dicarboxylate.
Reduction: Formation of 2-amino-5-hydroxybenzene-1,3-diamine.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with active sites, modulating the activity of the target molecules. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl methyl 2-amino-4-hydroxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-methoxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-hydroxybenzene-1,4-dicarboxylate
Uniqueness
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups on the benzene ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
141311-38-8 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)9-6-7(15)5-8(10(9)14)11(16)18-4/h5-6,15H,14H2,1-4H3 |
Clave InChI |
UXEHLRGJWTWLPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC(=C1N)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


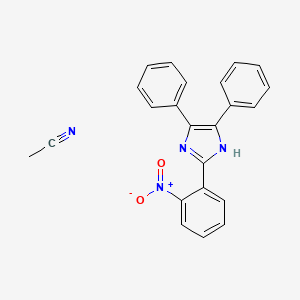
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
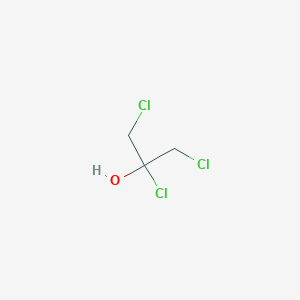
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
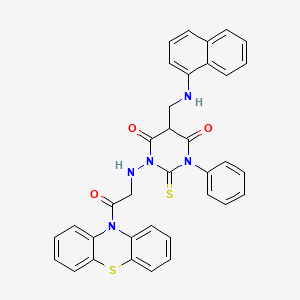
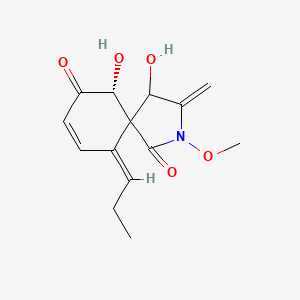
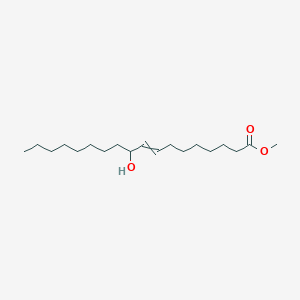
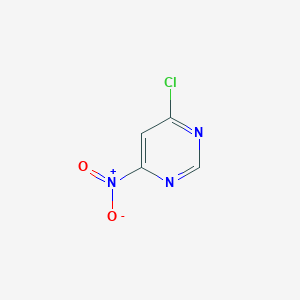
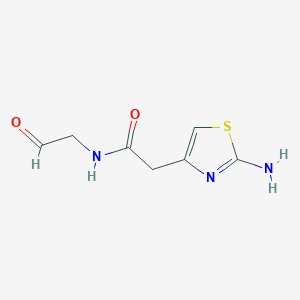
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
